Methyl 2-(2-aminopropanamido)propanoate
Description
Methyl 2-(2-aminopropanamido)propanoate is a synthetic organic compound featuring a methyl ester backbone with a branched amide-amine substituent. Its structure comprises:
- Methyl ester group: Enhances lipophilicity and influences metabolic stability.
- Amide linkage: Provides hydrogen-bonding capacity, critical for interactions in biological systems.
- Primary amine group: Facilitates protonation under physiological conditions, affecting solubility and reactivity.
Properties
IUPAC Name |
methyl 2-(2-aminopropanoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(8)6(10)9-5(2)7(11)12-3/h4-5H,8H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLRCQQTGATDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Methyl 2-(2-aminopropanamido)propanoate
General Synthetic Strategy
The preparation of this compound typically involves:
- Peptide bond formation between an amino acid or amino acid derivative and an amino acid methyl ester.
- Esterification of the carboxyl group to form the methyl ester.
- Protection and deprotection steps to control reactivity of amino groups if necessary.
The synthetic route is generally carried out under mild conditions to preserve stereochemistry and maximize yield.
Specific Preparation Routes
Peptide Coupling Using Amino Acid Methyl Esters
A common approach involves coupling an amino acid methyl ester with another amino acid or its derivative under peptide coupling conditions. For example, the reaction of alanine methyl ester with alanine or a protected alanine derivative in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) is well-documented. The reaction proceeds in polar aprotic solvents like DMF at moderate temperatures (e.g., 60 °C) for extended periods (e.g., 18 hours) to yield the dipeptide methyl ester.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Peptide coupling | Alanine + Alanine methyl ester, EDC, HOBt, DMF, 60 °C, 18 h | Formation of this compound |
| Deprotection (if needed) | TFA, DCM, room temperature, 2 h | Removal of protecting groups, pure product |
This method is widely used in peptide synthesis due to its efficiency and relatively high yields (up to 75% reported).
Esterification of Hydroxypivalic Acid Derivatives Followed by Ammonolysis
A more complex synthetic route involves the esterification of hydroxypivalic acid derivatives (e.g., methylol trimethylacetic acid methyl esters) followed by protection, activation, and ammonolysis steps to introduce the amino functionality and form the amide bond.
Esterification: Hydroxypivalic acid is esterified with methanol under acid catalysis (e.g., sulfuric acid) to yield methyl esters with high purity (~99.8%) and yields around 73-74%.
Protection: The methyl ester is reacted with acyl chlorides in the presence of bases (e.g., pyridine, DMAP) at low temperatures to form protected intermediates such as mesyloxy or tolylsulfonyl derivatives with yields up to 92%.
Ammonolysis: The protected esters are then treated with concentrated ammonia solution (28%) under reflux conditions (5-6 hours) to substitute the leaving group with an amino group, forming the target this compound with yields ranging from 70% to 85%.
Summary Table of Key Steps and Yields:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | Hydroxypivalic acid + methanol, H2SO4, reflux 6 h | 73-74 | High purity methyl ester obtained |
| Protection | Methyl ester + methylsulfonyl chloride, pyridine, DMAP, <0 °C | 92 | Formation of mesyloxy intermediate |
| Ammonolysis | Mesyloxy ester + NH3 (28%), reflux 5-6 h | 70-85 | Final amide formation |
This method is industrially relevant due to the relatively high yields and scalability but requires careful handling of reagents and reaction conditions.
Notes on Alternative Methods
Earlier methods using potassium cyanide and nitro compounds to synthesize related 3-amino-2,2-dimethylpropionamide derivatives have been reported but are limited by toxicity, low yields (~5%), and complex purification, making them unsuitable for large-scale synthesis.
Peptide synthesis methods utilizing solid-phase synthesis or solution-phase coupling with protected amino acid derivatives are standard in research but may require additional purification steps.
Analytical and Purification Considerations
Summary and Recommendations
| Preparation Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Peptide coupling with EDC/HOBt (solution phase) | Mild conditions, widely applicable | Requires coupling reagents, longer reaction time | 60-75 |
| Esterification + Protection + Ammonolysis | Scalable, high yield, industrially feasible | Multiple steps, requires careful reagent handling | 70-85 |
| Cyanide-based synthesis | Historical interest | Toxic reagents, low yield, purification issues | ~5 |
For research and industrial synthesis of this compound, the esterification-protection-ammonolysis route offers the best balance of yield and scalability, while peptide coupling methods are preferred for laboratory-scale synthesis due to simplicity and availability of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminopropanamido)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the amide or ester functional groups, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions may convert the amide group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups. Common reagents for these reactions include alkyl halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, alcohols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids, oxidized amides or esters.
Reduction: Amines, alcohols.
Substitution: Substituted amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminopropanamido)propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may be used in the development of new pharmaceuticals or bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where amide or ester derivatives are of interest.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminopropanamido)propanoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The amide and ester functional groups play a crucial role in its binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below highlights key differences between Methyl 2-(2-aminopropanamido)propanoate and related compounds:
Key Observations:
The indole-containing analog () exhibits enhanced aromatic interactions, making it suitable for receptor-targeted applications .
Functional Group Impact: The absence of an ester group in 2-Amino-N-methoxy-N-methylpropanamide () reduces its lipophilicity compared to the target compound, affecting membrane permeability . Propanoic acid impurities () lack the ester and amide functionalities, limiting their utility in peptide-mimetic designs .
Biological Activity
Methyl 2-(2-aminopropanamido)propanoate is a compound of significant interest in the field of medicinal chemistry and drug development. This article explores its biological activity, synthesis, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound, with the molecular formula C₉H₁₉N₃O₃, features a methyl ester group and an amide functional group, which are crucial for its biological interactions. The presence of the amino group enhances its potential for interacting with various biological targets, making it a valuable candidate for peptide synthesis and drug development.
1. Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, derivatives of similar structures have shown significant inhibition against various bacterial strains, suggesting that this compound could possess similar activities.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial | |
| Related compounds | Inhibitory against HCT-116 cells |
2. Anticancer Properties
Preliminary studies suggest that analogs of this compound may demonstrate anticancer activity. For example, compounds in the same class have been evaluated for their effects on cancer cell lines such as HeLa and HCT-116, showing promising IC₅₀ values in the low micromolar range.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Amide : Reacting methyl propanoate with 2-aminopropanamide under acidic conditions.
- Purification : Utilizing techniques such as recrystallization or chromatography to isolate the desired compound.
This synthetic route allows for the introduction of various functional groups that can enhance biological activity.
Case Study 1: Antimicrobial Evaluation
A study investigated a series of methyl esters derived from amino acids, including this compound. The antimicrobial efficacy was assessed using agar diffusion methods against common pathogens. The results indicated that certain derivatives exhibited significant zones of inhibition compared to controls.
Case Study 2: Anticancer Activity
Another research project focused on the anticancer potential of this compound analogs in vitro. The study involved treating cancer cell lines with varying concentrations of the compound and assessing cell viability through MTT assays. Results demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
